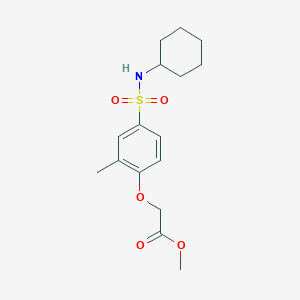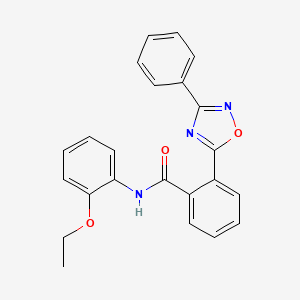
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as EPOB or Compound 22, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. EPOB has been shown to modulate the activity of several proteins involved in various cellular processes, making it a promising candidate for the development of new drugs.
作用機序
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide exerts its effects by binding to the ATP-binding site of several proteins, including IKKβ, HDAC6, and COX-2. By inhibiting the activity of these proteins, this compound can modulate various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has also been shown to induce autophagy, a process that helps cells to degrade and recycle damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of NF-κB activation, reduction of COX-2 expression, and induction of autophagy. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its ability to selectively target specific proteins, making it a promising candidate for the development of new drugs. This compound has also been shown to have low toxicity in animal models, making it a safer alternative to other drugs that target similar pathways. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the long-term effects of this compound on the body.
将来の方向性
Future research on N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In addition, more research is needed to fully understand the mechanism of action of this compound and its effects on the body. Further studies should also explore the potential of this compound as a drug delivery system and its ability to cross the blood-brain barrier.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves a multi-step process that includes the reaction of 2-ethoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to yield this compound. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the activity of several proteins involved in these diseases, including the NF-κB pathway, COX-2, and HDAC6. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-28-20-15-9-8-14-19(20)24-22(27)17-12-6-7-13-18(17)23-25-21(26-29-23)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBAYLILQMFOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

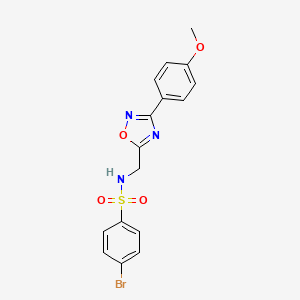
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
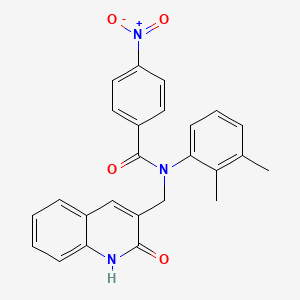
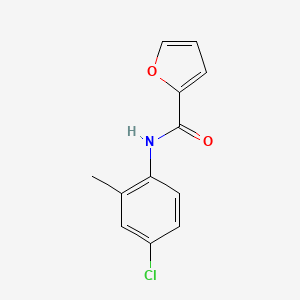
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
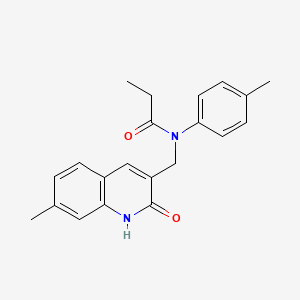
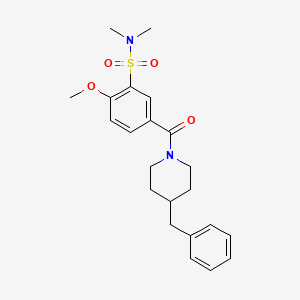
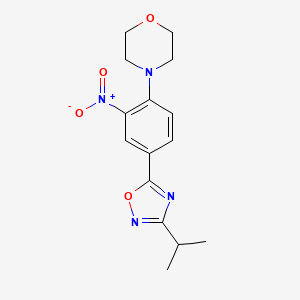
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)


